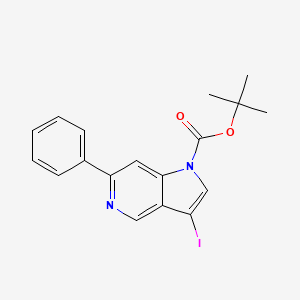

1-BOC-3-iodo-6-phenyl-5-azaindole

Description

Significance of Azaindole Frameworks in Heterocyclic Chemistry

Azaindoles, which are bioisosteres of the naturally occurring indole (B1671886) structure, are characterized by the replacement of a carbon atom in the benzene (B151609) ring with a nitrogen atom. nih.gov This substitution gives rise to four possible isomers: 4-, 5-, 6-, and 7-azaindole (B17877). nih.gov These frameworks are considered "privileged structures" in medicinal chemistry due to their ability to modulate a compound's potency, physicochemical properties, and intellectual property space. pharmablock.com The introduction of a nitrogen atom can lead to improved binding affinity, enhanced efficacy, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.comnih.gov

The strategic placement of the nitrogen atom within the bicyclic system significantly influences the molecule's electronic distribution and hydrogen bonding capabilities. acs.orgacs.org For instance, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a feature that is particularly valuable in the design of kinase inhibitors where it can interact with the hinge region of the ATP-binding site. pharmablock.comjst.go.jp This has led to the extensive use of azaindole scaffolds in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory disorders. nih.govacs.orgnih.gov The versatility of the azaindole core has prompted significant efforts in developing novel synthetic methodologies to access a diverse array of substituted derivatives. nih.govresearchgate.net

Overview of 5-Azaindole (B1197152) Chemical Space Exploration

The exploration of the chemical space surrounding the 5-azaindole scaffold is a vibrant area of research. nih.gov While the 7-azaindole isomer has been more extensively studied in the context of kinase inhibitors, the 5-azaindole framework holds significant promise due to its structural similarity to key biological molecules like 5-hydroxyindoles, which are metabolites of indole-containing neurotransmitters. nih.gov The development of synthetic methods to functionalize the 5-azaindole core at various positions is crucial for expanding its utility.

The compound 1-BOC-3-iodo-6-phenyl-5-azaindole represents a key intermediate in the synthesis of more complex molecules. Its structure combines the advantageous features of a protected 5-azaindole core with strategically placed functional groups that facilitate further chemical elaboration. The systematic exploration of reactions involving this and similar building blocks is essential for unlocking the full potential of the 5-azaindole chemical space. This includes investigating a range of coupling partners and reaction conditions to generate libraries of novel compounds for biological screening.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodo-6-phenylpyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17IN2O2/c1-18(2,3)23-17(22)21-11-14(19)13-10-20-15(9-16(13)21)12-7-5-4-6-8-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLFYWKQWSUAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CN=C(C=C21)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Boc 3 Iodo 6 Phenyl 5 Azaindole and Its Precursors

General Methodologies for 5-Azaindole (B1197152) Core Construction

The formation of the 5-azaindole core is a critical phase of the synthesis, with several established methods for constructing this bicyclic heterocycle. These strategies often start from appropriately substituted pyridine (B92270) precursors.

A predominant strategy for synthesizing the 5-azaindole skeleton involves the cyclization of functionalized pyridine derivatives. These methods build the pyrrole (B145914) ring onto a pre-existing pyridine ring. A common precursor for this approach is a 4-amino-3-halopyridine.

Transition metal-catalyzed reactions are pivotal in this context. For instance, a palladium-catalyzed Sonogashira coupling of a 4-amino-3-iodopyridine (B1302334) derivative with a terminal alkyne, followed by an intramolecular cyclization (5-endo-dig), is a powerful method to construct the 2-substituted 5-azaindole ring system. nih.govtandfonline.com The reactivity of aryl iodides is generally greater than that of aryl bromides, allowing for selective coupling reactions when multiple different halogens are present on the pyridine ring. tandfonline.com

Another classical approach that can be adapted for 5-azaindole synthesis is the Leimgruber-Batcho indole (B1671886) synthesis . This method typically involves the reaction of a nitropicoline (a methyl-nitropyridine) with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to form the indole ring. wikipedia.orgrsc.orgresearchgate.net While highly effective for indoles, its application to azaindoles can be influenced by the electron-deficient nature of the pyridine ring. baranlab.org

The Larock indole synthesis represents another versatile palladium-catalyzed method, involving the heteroannulation of an o-haloaniline with a disubstituted alkyne. ub.eduwikipedia.orgsynarchive.com This can be extended to aminohalopyridines to produce substituted azaindoles, including the 5-azaindole isomer. nih.govbaranlab.org

The Fischer indole synthesis , a cornerstone of indole chemistry, can also be applied to prepare azaindoles, although its success is often dependent on the substitution pattern of the starting pyridylhydrazine. acs.org

| Method | Starting Material Example | Key Reagents | Product Type |

| Sonogashira Coupling/Cyclization | 4-Amino-3-iodopyridine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-Substituted-5-azaindole |

| Leimgruber-Batcho Synthesis | 4-Methyl-3-nitropyridine | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | 5-Azaindole |

| Larock Heteroannulation | 4-Amino-3-iodopyridine | Internal alkyne, Pd catalyst, Base | 2,3-Disubstituted-5-azaindole |

Pyrrole ring annulation strategies focus on forming the pyridine ring onto a pre-existing pyrrole moiety. While less common for the synthesis of 5-azaindoles compared to starting from pyridine derivatives, these methods offer an alternative synthetic design. rsc.org Such approaches often involve multi-step sequences to build the six-membered ring with the correct substitution pattern.

A notable example is the one-pot synthesis of 1,2-disubstituted 5-azaindoles from amino-o-halopyridines. acs.org This procedure involves a sequence of a palladium-catalyzed N-arylation, followed by a Sonogashira reaction and subsequent cyclization, all performed in a single reaction vessel. acs.org Similarly, tandem Sonogashira coupling/cyclization sequences are effective for generating substituted 5-azaindoles from dihalogenated pyridines. tandfonline.com These cascade reactions are powerful tools for rapidly building molecular complexity. wikipedia.org

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of azaindole synthesis, this translates to developing methods that use less hazardous reagents, reduce energy consumption, and minimize waste. Strategies include the use of water as a solvent, employing catalyst systems that can be recycled, and designing reactions that proceed under milder conditions. researchgate.net For example, microwave-assisted Leimgruber-Batcho reactions can significantly shorten reaction times and improve product purity compared to conventional heating. rsc.orgrsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, is emerging as a valuable technology in pharmaceutical synthesis. This approach offers enhanced control over reaction parameters such as temperature and mixing, improved safety for handling hazardous intermediates, and potential for automated and scalable production. While specific applications to 1-BOC-3-iodo-6-phenyl-5-azaindole are not widely documented, the principles of flow chemistry can be applied to many of the key transformations in its synthesis, such as cross-coupling and cyclization reactions.

N1-Protection Strategy: Tert-Butoxycarbonyl (BOC) Group

The introduction of the 6-phenyl group onto the 5-azaindole core is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. acs.orglibretexts.orgnih.gov This reaction would involve coupling a 6-halo-5-azaindole derivative with phenylboronic acid or a related organoboron reagent.

Once the 6-phenyl-5-azaindole scaffold is in place, the pyrrolic nitrogen (N1) is protected to prevent unwanted side reactions in the subsequent iodination step. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines and indole nitrogens due to its stability to many reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The BOC group is typically installed by reacting the 6-phenyl-5-azaindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

With the nitrogen protected, the final step is the regioselective iodination at the C3 position of the pyrrole ring. The C3 position of N-BOC protected indoles and azaindoles is susceptible to electrophilic substitution. nih.govnih.gov The iodination can be accomplished using an electrophilic iodine source such as N-iodosuccinimide (NIS). nih.gov The BOC group facilitates this reaction by increasing the electron density of the pyrrole ring and directing the electrophile to the C3 position.

BOC Group Installation Methodologies

The introduction of the BOC protecting group onto the nitrogen atom of an azaindole scaffold is a fundamental step in its synthetic pathway. This process is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate (Boc₂O). researchgate.net The reaction is generally conducted under basic conditions to facilitate the nucleophilic attack of the nitrogen atom on the Boc anhydride. researchgate.net This method is widely applicable for the N-tert-butyloxycarbonylation of various amines, including heterocyclic amines, with excellent chemoselectivity. organic-chemistry.org

The standard procedure involves the use of a base in an appropriate solvent to yield the N-Boc protected azaindole. This protection is crucial as it safeguards the reactive amine functionality, enabling subsequent chemical modifications at other positions on the molecule. researchgate.net

Table 1: Typical Reagents for BOC Group Installation

| Reagent | Role | Common Conditions |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | BOC source | Basic, Aqueous or Anhydrous |

| Base (e.g., DMAP, NEt₃, NaOH) | Catalyst/Proton Scavenger | Room Temperature |

Influence of N-BOC Protection on Regioselectivity in Subsequent Functionalizations

The presence of the N-BOC group is not merely for protection; it actively influences the regioselectivity of subsequent functionalization reactions. The BOC group can function as a directing group in various transformations. For instance, in iridium-catalyzed C-H borylation of N-Boc-7-azaindole, the reaction selectively occurs at the C3 position, which is β to the pyrrolic nitrogen. nih.gov This directing effect is attributed to the electronic and steric properties of the bulky BOC group.

This preference for functionalization at the C3 position of the 5-membered nitrogen heterocycle over accessible sites on the 6-membered pyridine ring is a key strategic advantage. nih.gov While the directing ability of the BOC group can sometimes be weaker compared to other groups, it is sufficient to guide electrophiles to the desired C3 position in many azaindole systems. This ensures that subsequent steps, such as halogenation, proceed with high regiochemical control.

Orthogonal Deprotection Strategies for N-BOC Groups

A critical feature of the BOC group is its susceptibility to removal under specific conditions that leave other protecting groups or sensitive functionalities intact, a concept known as orthogonal deprotection. The BOC group is notably stable towards most nucleophiles and basic conditions, which allows for the use of base-labile protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) elsewhere in the molecule. organic-chemistry.org

The primary methods for cleaving the N-BOC group involve acidic conditions or thermolysis. researchgate.netnih.gov Anhydrous acids, such as trifluoroacetic acid (TFA), are commonly used to efficiently remove the BOC group, proceeding through the formation of a stable tert-butyl cation. organic-chemistry.org Alternatively, simple thermolysis, without the need for acid or base catalysts, can cleanly cleave the BOC group from indole and pyrrole systems. researchgate.net Other reported methods include the use of ceric ammonium (B1175870) nitrate, or catalytic amounts of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at ambient temperature, which provides a highly selective and efficient deprotection pathway. researchgate.net These varied methods offer chemists a toolkit to selectively unmask the azaindole nitrogen at the desired stage of a synthetic sequence. rsc.org

Table 2: Selected N-BOC Deprotection Methods

| Method | Reagents | Key Advantage |

|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA) | Fast and efficient |

| Thermolysis | Heat (solvent-free) | Avoids acid/base reagents |

| Basic | NaOMe in MeOH | Mild and selective |

Regioselective C3-Iodination of 5-Azaindoles

The introduction of an iodine atom at the C3 position of the 5-azaindole core is a pivotal transformation, setting the stage for further diversification, often through cross-coupling reactions.

Strategies for Direct C3-Halogenation

Direct C-H halogenation at the C3 position of indole and azaindole scaffolds is possible due to the high nucleophilicity of this position. nih.govacs.org For azaindoles, electrophilic halogenation is a common and effective strategy. nih.govacs.org The reaction typically employs an electrophilic halogen source to introduce a halogen atom onto the electron-rich pyrrole ring.

Enzymatic methods using halogenase enzymes have also been shown to selectively halogenate the C3 position of azaindole compounds. nih.gov Furthermore, transition-metal-free protocols using simple halide salts can achieve regioselective C3-halogenation of indole derivatives under mild conditions. researchgate.net

Precursors and Reagents for C3-Iodo Functionalization

The immediate precursor for the iodination step is N-BOC-6-phenyl-5-azaindole. To achieve C3-iodination, a variety of iodinating agents can be employed. The most common and effective reagent is N-Iodosuccinimide (NIS). nih.govacs.org It is often used in combination with a base, such as potassium hydroxide (B78521) (KOH), in a solvent like dichloromethane (B109758) (DCM). nih.govacs.org

Other iodine sources have also been successfully utilized. Molecular iodine (I₂) can serve as a catalyst or reagent for the C3-functionalization of 7-azaindoles. acs.orgnih.gov Additionally, iodine monochloride (ICl) has been reported for the direct iodination of indole and azaindole derivatives. researchgate.net

Table 3: Common Reagents for C3-Iodination of Azaindoles

| Reagent | Co-reagent/Catalyst | Typical Solvent |

|---|---|---|

| N-Iodosuccinimide (NIS) | KOH | Dichloromethane (DCM) |

| Iodine (I₂) | DMSO (as solvent/oxidant) | Dimethyl sulfoxide (B87167) (DMSO) |

Control of Regioselectivity at C3

The regioselectivity of the iodination reaction is primarily governed by the inherent electronic properties of the azaindole ring system. The C3 position of the pyrrole moiety is the most electron-rich and, therefore, the most susceptible to electrophilic attack. acs.org The presence of the N-BOC protecting group further reinforces this inherent selectivity by directing incoming electrophiles to the C3 position. nih.gov

For 5-azaindoles, which have been noted to exhibit lower reactivity in C3-substitutions compared to other isomers like 7-azaindole (B17877), achieving high selectivity and yield may require specific catalytic conditions. nih.gov For some transformations at the C3 position of 5-azaindole, an acid catalyst such as p-toluenesulfonic acid (p-TSA) may be necessary to promote the reaction. nih.gov However, for direct electrophilic iodination with a potent reagent like NIS, the intrinsic reactivity of the C3 position is generally sufficient to ensure the desired regiochemical outcome. nih.gov

Strategic C6-Phenylation via Advanced Cross-Coupling Methodologies

The introduction of a phenyl group at the C6 position of the 5-azaindole core is a critical step that significantly influences the biological activity of the resulting molecule. This is accomplished using a variety of advanced cross-coupling methodologies, with palladium-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions for C6-C(aryl) Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of C-C and C-heteroatom bonds. beilstein-journals.org These reactions are widely employed in the synthesis and functionalization of azaindole derivatives due to their versatility and functional group tolerance. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govacs.org This reaction is particularly valuable for the C6-phenylation of azaindoles.

In a typical protocol, a halogenated 5-azaindole precursor, often a chloro- or bromo-derivative, is reacted with a phenylboronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of a catalyst system comprising Pd₂(dba)₃ and SPhos has been shown to be effective for the C6-arylation of 7-azaindoles. nih.gov Researchers have also developed one-pot sequential Suzuki-Miyaura cross-coupling reactions to synthesize diaryl 7-azaindoles, demonstrating the efficiency of this method. acs.orgnih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-80 °C | 53-93% | acs.orgnih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 80-85 °C | 83-93% | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Moderate | mdpi.com |

Table 1: Representative Conditions for Suzuki-Miyaura C6-Arylation of Azaindoles

It has been observed that N-protection of the azaindole, for example with a BOC group, can be beneficial in some cases to avoid side reactions. mdpi.com

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov While primarily used for introducing alkynyl groups, it can be a strategic step in a multi-step synthesis leading to C6-arylated azaindoles.

The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. mdpi.comnih.gov For the synthesis of azaindole derivatives, a common approach involves the Sonogashira coupling of a haloaminopyridine with a terminal alkyne, followed by a cyclization step to form the azaindole ring. mdpi.comnih.govunl.pt The conditions for the Sonogashira coupling, such as the choice of catalyst (e.g., PdCl₂(PPh₃)₂) and temperature, are optimized based on the specific substrates. mdpi.comnih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Application | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 °C | Synthesis of 5-azaindole derivatives | mdpi.comnih.gov |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Not specified | Synthesis of azaindoles from dihalogenated aminopyridines | unl.pt |

Table 2: General Conditions for Sonogashira Coupling in Azaindole Synthesis

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. scienceinfo.com This reaction is a versatile tool for the arylation of alkenes and can be applied to the synthesis of complex molecules. scienceinfo.comresearchgate.net

In the context of azaindole synthesis, the Heck reaction can be employed to introduce aryl groups onto the azaindole scaffold. mdpi.com The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent. scienceinfo.com The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. liverpool.ac.uk While direct C6-phenylation of a pre-formed 5-azaindole via the Heck reaction is less commonly reported, intramolecular Heck reactions are utilized in the construction of the heterocyclic ring system itself. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. capes.gov.brrug.nlorganic-chemistry.org While its primary application is the synthesis of aryl amines from aryl halides and amines, the underlying principles and catalyst systems can be adapted for other transformations. youtube.comnih.gov

In the synthesis of functionalized azaindoles, Buchwald-Hartwig type conditions can be employed for the introduction of nitrogen-containing substituents. For example, the coupling of a bromo-azaindole with an amine can be achieved using a palladium catalyst in combination with a suitable ligand, such as Xantphos, and a base like cesium carbonate. beilstein-journals.org Although not a direct C6-phenylation method, this reaction is crucial for introducing diversity at other positions of the azaindole core, which can be a key step in a broader synthetic strategy.

| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |

| Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | C-N bond formation on 4-bromo-7-azaindole | beilstein-journals.org |

| P1 (RuPhos based) | RuPhos | LiHMDS | THF | C-N cross-coupling of bromo-indazoles | nih.gov |

Table 3: Conditions for Buchwald-Hartwig Type Amination of Azaindole Derivatives

Other Transition Metal-Catalyzed Methods for C6-Arylation

Beyond palladium, other transition metals can catalyze C-H arylation reactions. For instance, copper-catalyzed direct C6-arylation of indoles has been reported. nih.gov This method utilizes a directing group on the indole nitrogen to achieve high regioselectivity. While this specific example is for indoles, the principle could potentially be adapted for the C6-arylation of azaindoles. Additionally, rhodium and ruthenium have been used in C-H activation reactions to functionalize the azaindole core, although these are less commonly employed for direct C6-arylation compared to palladium-catalyzed methods. mdpi.comfrontiersin.org

Regiochemical Control in C6-Functionalization

The selective introduction of a phenyl group at the C6 position of the 5-azaindole scaffold is a significant synthetic challenge. The electronic nature of the azaindole ring system, which contains an electron-deficient pyridine ring fused to an electron-rich pyrrole ring, dictates the reactivity and regioselectivity of substitution reactions.

Achieving regiochemical control for C6-functionalization often involves strategies that either build the ring system from an already substituted precursor or employ directed C-H activation on the pre-formed heterocycle. One of the most effective methods for ensuring specific C6-substitution is to begin with a pre-functionalized pyridine derivative. For instance, a Larock indole synthesis approach can be employed, starting from a 3-amino-4-bromopyridine (B1272052) that already contains the desired C6 substituent (or a precursor). This method, however, is part of a convergent strategy where the azaindole core is formed late in the synthesis.

For functionalizing a pre-existing 5-azaindole core, direct C-H arylation presents a more atom-economical approach. However, the inherent reactivity of the azaindole nucleus favors functionalization at the C3 position of the pyrrole ring. To achieve C6-arylation, specific conditions are required. Palladium-catalyzed C-H functionalization has been successfully applied to the C6 position of the related 7-azaindole isomer, typically requiring the formation of an N-oxide on the pyridine nitrogen. This modification alters the electronic properties of the ring, facilitating selective palladation and subsequent coupling with an aryl halide at the C6 position. While not directly demonstrated for 5-azaindole, this principle suggests a viable route for achieving the desired regiochemical outcome.

Another strategy involves a halogen-dance reaction or directed metalation. While more commonly reported for other azaindole isomers, these methods use a directing group to guide a metalating agent (like lithium or a palladium catalyst) to a specific position, enabling subsequent functionalization.

| Strategy | Description | Applicability to C6-Functionalization |

| Synthesis from Precursor | Building the azaindole ring from a pyridine already substituted at the equivalent of the C6 position (e.g., 4-halo-3-aminopyridine derivative). | High regiochemical control, as the position is set by the starting material. |

| Direct C-H Arylation | Palladium-catalyzed reaction directly coupling an aryl group to a C-H bond on the pyridine ring of the azaindole. | Challenging due to competing reactivity at other positions (e.g., C3). May require N-oxide formation to direct the reaction to C6. |

| Halogenation/Cross-Coupling | Introduction of a halogen (e.g., Br or I) at the C6 position followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). | A reliable two-step method, provided selective C6-halogenation can be achieved. |

Sequential Functionalization Approaches to Achieve this compound

The construction of the target molecule requires the introduction of three distinct groups: a tert-butoxycarbonyl (BOC) group at the N1 position, an iodine atom at the C3 position, and a phenyl group at the C6 position. The order of these transformations is critical to avoid unwanted side reactions and to manage the chemo- and regioselectivity of each step.

Order of Introduction of Substituents (N1-BOC, C3-Iodo, C6-Phenyl)

The sequence of installing the N1-BOC, C3-iodo, and C6-phenyl groups is dictated by the reactivity of the intermediates. A plausible and effective synthetic sequence is outlined below, based on established reactivity patterns for azaindole systems.

C6-Phenylation: The first major transformation is typically the introduction of the phenyl group at the C6 position. This is often accomplished via a Suzuki-Miyaura cross-coupling reaction. The starting material would be a halogenated 5-azaindole, such as 6-bromo-5-azaindole. Coupling this with phenylboronic acid under palladium catalysis yields 6-phenyl-5-azaindole. Performing this step first is advantageous as the unprotected azaindole is often more amenable to certain cross-coupling conditions, and it establishes the core carbocyclic framework early.

N1-BOC Protection: With the C6-phenyl group in place, the pyrrole nitrogen (N1) is protected with a BOC group. This is readily achieved by treating 6-phenyl-5-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The BOC group serves two key purposes: it prevents N-functionalization in subsequent steps and it electronically modifies the pyrrole ring, which can be crucial for controlling the final iodination step.

C3-Iodination: The final step is the regioselective iodination of the electron-rich pyrrole ring at the C3 position. This is typically accomplished using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation. rsc.org The presence of the N1-BOC group facilitates clean C3-iodination, leading to the final product, this compound.

Chemo- and Regioselectivity Challenges in Multi-Functionalization

The synthesis of a multi-substituted heterocycle like this compound is fraught with selectivity challenges.

Regioselectivity: The primary challenge is controlling the position of substitution. In the absence of a directing group or a pre-installed halogen, electrophilic attack on the 5-azaindole core overwhelmingly favors the C3 position. Therefore, direct C-H functionalization at C6 is difficult without specific strategies like N-oxide formation. When starting with a di-halogenated precursor, the challenge shifts to selectively reacting one halogen over the other, which can often be controlled by the choice of palladium catalyst, ligands, and reaction temperature. For instance, in related 7-azaindole systems, one-pot diarylations have been achieved by first performing a C3-arylation at a lower temperature, followed by a C6-arylation at a higher temperature. acs.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the Suzuki coupling to form 6-phenyl-5-azaindole, the palladium catalyst must selectively activate the C-Br bond without interfering with the N-H bonds or other potentially reactive sites. The subsequent C3-iodination must proceed without affecting the phenyl group or the BOC ester. The N-H of the pyrrole ring is acidic and can interfere with organometallic reagents, making N-protection a common strategy to mitigate this issue. The electron-deficient nature of the pyridine ring can also complicate reactions, often requiring more forcing conditions compared to indole analogues. researchgate.net

Convergent and Linear Synthesis Pathways

The assembly of complex molecules can generally follow two main strategies: linear or convergent synthesis. researchgate.netorganic-chemistry.orgnih.gov

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. The synthesis described in section 2.5.1 is a classic example of a linear pathway:

6-Bromo-5-azaindole → 6-Phenyl-5-azaindole → 1-BOC-6-phenyl-5-azaindole → this compound

A convergent synthesis , in contrast, involves the independent synthesis of several fragments of the target molecule, which are then combined (coupled) in the final stages. organic-chemistry.orgnih.gov For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a substituted pyridine, for example, 3-amino-4-bromo-5-phenylpyridine.

Fragment B Synthesis: Preparation of a suitable alkyne, such as a protected propargyl alcohol.

Coupling and Cyclization: A palladium-catalyzed process like the Larock indole synthesis would couple Fragment A and Fragment B to directly form the 6-phenyl-5-azaindole ring system. mdpi.com Subsequent N-protection and iodination would complete the synthesis.

| Synthesis Type | Description | Example for this compound |

| Linear | Step-by-step functionalization of the 5-azaindole core. organic-chemistry.org | 6-Bromo-5-azaindole → (Suzuki) → 6-Phenyl-5-azaindole → (BOC protection) → 1-BOC-6-phenyl-5-azaindole → (Iodination) → Final Product |

| Convergent | Assembling pre-made, complex fragments late in the synthesis. organic-chemistry.orgnih.gov | (Fragment A: Phenyl-substituted aminopyridine) + (Fragment B: Alkyne) → (Larock Cyclization) → 6-Phenyl-5-azaindole → (BOC protection/Iodination) → Final Product |

Spectroscopic Characterization Methodologies for 1 Boc 3 Iodo 6 Phenyl 5 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of protons present in 1-BOC-3-iodo-6-phenyl-5-azaindole. The chemical shift of each proton signal would indicate its electronic environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. For this specific molecule, one would expect to observe distinct signals for the protons on the azaindole core, the phenyl ring, and the tert-butoxycarbonyl (BOC) protecting group.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule would typically produce a distinct signal. This technique would be crucial for confirming the presence of all carbon atoms in this compound, including those in the azaindole core, the phenyl substituent, and the BOC group.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing insights into the molecule's three-dimensional structure.

Without experimental data, hypothetical data tables for these techniques cannot be generated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental composition, providing strong evidence for the compound's molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

ESI-MS is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules. It would be used to generate the molecular ion of this compound, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The resulting mass spectrum would clearly indicate the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent parts, including the BOC-protecting group, the azaindole core, the phenyl substituent, and the carbon-iodine bond.

The analysis of the spectrum would reveal key vibrational frequencies. The bulky tert-butoxycarbonyl (BOC) group would be readily identifiable by strong carbonyl (C=O) stretching vibrations, typically observed in the region of 1700-1750 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group would also be present. The aromatic C-H and C=C stretching vibrations from both the phenyl ring and the azaindole core would appear in their characteristic regions. The C-I stretching vibration is expected to be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

A representative summary of the expected IR absorption bands for this compound, based on the analysis of similar compounds and functional groups, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3100-3000 | Medium | Aromatic C-H Stretch (Phenyl and Azaindole) |

| ~2980-2950 | Medium | Aliphatic C-H Stretch (tert-butyl) |

| ~1725 | Strong | C=O Stretch (BOC group) |

| ~1600, 1475 | Medium-Strong | Aromatic C=C Stretch (Phenyl and Azaindole) |

| ~1370, 1390 | Medium | C-H Bend (tert-butyl) |

| ~1250, 1150 | Strong | C-O Stretch (BOC group) |

| ~850-750 | Strong | Aromatic C-H Bend (out-of-plane) |

| ~550 | Weak-Medium | C-I Stretch |

This table presents expected values based on typical infrared spectroscopy data for the constituent functional groups.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

For a molecule like this compound, a single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms and the substitution pattern on the azaindole ring. It would reveal the relative orientation of the phenyl group with respect to the azaindole core and the conformation of the BOC-protecting group.

The crystal structure would likely be stabilized by a network of intermolecular interactions. These could include π-π stacking interactions between the aromatic rings of the azaindole core and the phenyl substituents of adjacent molecules. Halogen bonding, a non-covalent interaction involving the iodine atom, might also play a role in the crystal packing. researchgate.net

A representative table of crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of this compound is provided below.

| Crystal Parameter | Representative Value |

| Empirical Formula | C₁₈H₁₈IN₃O₂ |

| Formula Weight | 435.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~15.2 |

| c (Å) | ~11.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1820 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.59 |

This table contains hypothetical data based on typical values for similar organic molecules and is for illustrative purposes.

The elucidation of the solid-state structure through single-crystal X-ray diffraction provides a foundational understanding of the molecule's intrinsic properties and its potential for forming specific solid-state architectures.

Computational and Theoretical Investigations of 5 Azaindole Derivatives

Electronic Structure Studies of 5-Azaindole (B1197152) Systems

The electronic structure of azaindoles is fundamental to their chemical behavior and photophysical properties. The position of the pyridinic nitrogen atom within the bicyclic system dictates the distribution of electron density and the nature of the frontier molecular orbitals. In the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold, the nitrogen atom is located at the 5-position of the fused ring system.

Theoretical studies on various azaindole isomers reveal a common electronic structure that includes three key excited states: two π-π* states (the lowest-energy Lb and the higher-energy La) and one n-π* state. researchgate.net The relative ordering and energy of these states are highly sensitive to the position of the pyridinic nitrogen. For the azaindole monomer, the lowest excited singlet state has been identified as being of Lb π-π* character. researchgate.net The presence of the nitrogen atom in the pyridine (B92270) ring alters the electronics of the π-system, making many classical indole (B1671886) reactions less effective. researchgate.net

The properties of azaindoles are governed by the fusion of two heteroatomic rings with opposing π-electron characteristics: the π-electron deficient pyridine ring and the π-electron rich pyrrole (B145914) ring. This electronic arrangement influences the molecule's basicity, dipole moment, and reactivity. For instance, 7-azaindole (B17877) is a stronger base (pKa = 4.59) than indole.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions. For azaindole systems, DFT calculations provide crucial insights into their synthesis and functionalization. Methods like the B3LYP hybrid functional are widely used for organic molecules to achieve accurate results. researchgate.net

DFT studies can elucidate reaction pathways, helping to understand why certain synthetic methods for indoles are not efficient for azaindoles. researchgate.net For example, tandem Sonogashira coupling followed by a 5-endo-dig cyclization is a viable route for forming the 5-azaindole ring system, and DFT can model the transition states and intermediates involved in this process. researchgate.net

Furthermore, DFT is employed to study cycloaddition reactions involving azaindole scaffolds. In one study, the cycloaddition of aziridine (B145994) with CO2 was investigated in the presence of a 7-azaindole catalyst using DFT at the B3LYP/6-31G(d) level. The calculations showed that the catalyst significantly lowered the reaction's energy barrier. Such studies can predict the favorability of different mechanistic pathways. For a molecule like 1-BOC-3-iodo-6-phenyl-5-azaindole, DFT could be used to model its participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig at the iodo-position) or to understand the influence of the bulky BOC and phenyl groups on reaction energetics.

Table 1: Representative Applications of DFT in Azaindole Chemistry

| Area of Study | Computational Method | Key Findings |

| Reaction Mechanism | B3LYP/6-31G(d) | Catalytic effect of 7-azaindole in lowering the energy barrier for CO2 cycloaddition. |

| Molecular Structure | B3LYP/6-311G(2d,p) | Optimized molecular structure shows good coherence with experimental X-ray diffraction data for indole derivatives. researchgate.net |

| Physicochemical Properties | DFT | Investigation of molecular electrostatic potential and frontier molecular orbitals to reveal reactivity. researchgate.net |

Excited State Properties and Photophysical Behavior of Azaindoles

The photophysical behavior of azaindoles is of great interest, partly because they serve as models for DNA base pairs and as fluorescent probes in biological systems. researchgate.netresearchgate.net The excited-state dynamics are complex and heavily influenced by the nitrogen position and the surrounding environment.

Upon photoexcitation, azaindoles can undergo several deactivation processes, including fluorescence and non-radiative decay. A key phenomenon observed in 7-azaindole is excited-state double-proton transfer (ESDPT) in its hydrogen-bonded dimer, a process that serves as a model for DNA mutations. researchgate.net The photophysics of 4-, 5-, and 6-azaindole (B1212597) isomers have also been explored, revealing distinct fluorescence yields and excited-state lifetimes that are tuned by solvent polarity. researchgate.net

Time-dependent DFT (TD-DFT) calculations are instrumental in understanding these properties. They can predict vertical excitation energies, oscillator strengths, and the character of the excited states (La, Lb, n-π). researchgate.netresearchgate.net The energy of the n-π state, which is strongly dependent on the pyridinic nitrogen's position, often controls the rate of internal conversion, thereby influencing the fluorescence quantum yield. researchgate.net For instance, the neutral form of 6-azaindole was found to be nonfluorescent in nonpolar solvents, with its fluorescence properties changing significantly with pH. researchgate.net

Table 2: Experimental Photophysical Data for Azaindole Isomers

| Isomer | Condition | Absorption Max (nm) | Emission Max (nm) | Key Feature |

| 6-Azaindole | pH 6.5-10 (aq) | ~320 (protonated) | 380 | Intensity decreases as pH increases. researchgate.net |

| 6-Azaindole | pH 14 (aq) | - | 440 | Emission from the deprotonated species. researchgate.net |

| 7-Azaindole | Water, neutral pH | - | - | Exhibits single-exponential fluorescence decay of 910 ps. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule like this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Conformational analysis aims to identify the stable low-energy conformations (rotamers or conformers) of a molecule. For a complex molecule with multiple rotatable bonds (such as the C-N bond of the BOC group and the C-C bond of the phenyl group), numerous conformations are possible. Experimental techniques like NMR can provide some data, but computational methods are essential for a comprehensive overview.

While experimental techniques like X-ray crystallography provide a static snapshot of a molecule's conformation in a crystal, MD simulations offer insights into the ensemble of conformations sampled in solution, which is often more relevant to its biological function.

Theoretical Predictions of Reactivity and Regioselectivity

Theoretical chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving the azaindole scaffold. The presence and position of the pyridinic nitrogen atom create a unique electronic landscape that directs chemical transformations.

The reactivity of the azaindole ring is a blend of the electron-rich pyrrole moiety and the electron-deficient pyridine moiety. The pyrrole ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack. The most reactive position on an unsubstituted indole ring for electrophilic substitution is C3. However, the introduction of the nitrogen at the 5-position modifies the electron distribution.

Computational methods can be used to calculate reactivity indices, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

FMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites for electrophilic and nucleophilic attack, respectively. The shape and energy of these orbitals predict the most likely points of reaction.

Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution on the molecule's surface. Negative potential regions (red) are susceptible to electrophilic attack, while positive regions (blue) are targets for nucleophiles.

Regioselectivity of Functionalization : For this compound, theoretical calculations could predict the relative reactivity of different sites. For instance, they could model the likelihood of a metal-catalyzed cross-coupling reaction occurring at the C3-iodo bond versus potential C-H activation at other positions on the ring. The BOC protecting group on the pyrrole nitrogen is known to direct lithiation to the C2 position in indoles, and theoretical models could predict if a similar effect occurs in the 5-azaindole system.

By modeling transition state energies for different reaction pathways, DFT can quantitatively predict the regioselectivity of a given transformation, guiding synthetic efforts. researchgate.net

Advanced Reaction Chemistry and Transformations Involving 1 Boc 3 Iodo 6 Phenyl 5 Azaindole As a Building Block

Further Transformations at C3 (e.g., subsequent cross-couplings of the iodo group)

The C3-iodo moiety of 1-BOC-3-iodo-6-phenyl-5-azaindole is the most reactive site for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity achievable from this common intermediate.

The electron-deficient nature of the 5-azaindole (B1197152) ring system, coupled with the presence of the iodine atom, makes the C3 position susceptible to attack by various nucleophiles and organometallic reagents. Palladium-catalyzed cross-coupling reactions are the most common methods to functionalize this position.

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the C3-iodo group with boronic acids or their esters. A variety of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled at this position. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like Na₂CO₃ or K₂CO₃, in a suitable solvent system (e.g., dioxane/water or DME/water).

Sonogashira Coupling: The introduction of alkyne functionalities at the C3 position is readily achieved via the Sonogashira reaction. This copper- and palladium-co-catalyzed reaction couples the C3-iodo group with terminal alkynes. The standard conditions involve a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in a solvent like DMF or THF.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C3 position. This palladium-catalyzed reaction involves the coupling of the C3-iodo moiety with an alkene in the presence of a base.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C3 position can be accomplished through the Buchwald-Hartwig amination. This reaction allows for the coupling of the C3-iodo group with a variety of primary and secondary amines, amides, and carbamates, catalyzed by a palladium-phosphine complex.

Stille Coupling: The Stille reaction, which utilizes organostannanes as coupling partners, is another effective method for C-C bond formation at the C3 position. This reaction offers the advantage of being tolerant to a wide range of functional groups.

The following table summarizes the reactivity of the C3-iodo moiety with various organometallic reagents:

| Cross-Coupling Reaction | Organometallic Reagent | Resulting C3-Substituent | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Heteroaryl/Vinyl Boronic Acids | Aryl/Heteroaryl/Vinyl | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal Alkynes | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkenes | Alkenyl | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Buchwald-Hartwig | Amines, Amides | Amino, Amido | Pd₂(dba)₃, BINAP, NaOtBu |

| Stille | Organostannanes | Aryl, Vinyl, Alkyl | Pd(PPh₃)₄ |

The scope of C3-cross-coupling reactions on this compound is generally broad, allowing for the introduction of a diverse range of substituents. However, certain limitations exist.

Steric Hindrance: Highly substituted or sterically demanding coupling partners may lead to lower reaction yields or require more forcing reaction conditions. For instance, in Suzuki-Miyaura couplings, ortho-substituted arylboronic acids may react more slowly than their para- or meta-substituted counterparts.

Electronic Effects: The electronic nature of the coupling partners can also influence the reaction outcome. Electron-rich organometallic reagents tend to be more reactive, while electron-deficient ones may require more active catalyst systems or higher temperatures.

Functional Group Compatibility: While palladium-catalyzed cross-coupling reactions are known for their good functional group tolerance, certain functionalities can interfere with the catalytic cycle. For example, substrates containing unprotected acidic protons (e.g., -OH, -NH₂, -COOH) may require protection prior to the coupling reaction.

The table below illustrates the scope of Suzuki-Miyaura coupling at the C3 position with various boronic acids:

| Boronic Acid | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methoxyphenylboronic acid | 92 |

| 4-Chlorophenylboronic acid | 78 |

| 2-Thienylboronic acid | 88 |

| Vinylboronic acid pinacol ester | 75 |

Functionalization at Other Positions of the 5-Azaindole Ring (e.g., C2, C4, C7)

While the C3 position is the most readily functionalized, other positions on the 5-azaindole ring can also be targeted for modification, often requiring directed metalation or C-H activation strategies. The BOC group at N1 can act as a directing group for lithiation at the C2 or C7 positions. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) can lead to deprotonation at these positions, followed by quenching with an electrophile.

Functionalization at the C4 and C7 positions of the pyridine (B92270) ring is more challenging due to the inherent lower reactivity of these positions. However, transition-metal-catalyzed C-H activation methods have emerged as powerful tools for the direct arylation or alkenylation of these sites.

Modifications of the Phenyl Substituent at C6

The phenyl group at the C6 position offers another site for molecular elaboration. If the phenyl group is appropriately substituted with a handle, such as a halogen or a boronic ester, it can undergo further cross-coupling reactions. For instance, if the starting material was 1-BOC-3-iodo-6-(4-bromophenyl)-5-azaindole, the bromo substituent could be subjected to Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to introduce a second point of diversity.

Alternatively, electrophilic aromatic substitution reactions can be performed on the C6-phenyl ring, provided the reaction conditions are compatible with the azaindole core. Nitration, halogenation, or Friedel-Crafts reactions could potentially be used to introduce new functional groups.

Reactions Involving the N1-Deprotected 5-Azaindole

The BOC protecting group at the N1 position can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or by heating. The resulting N1-unsubstituted 3-iodo-6-phenyl-5-azaindole can then undergo a variety of reactions at the N1 position.

N-Alkylation: The N1-H can be alkylated using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

N-Arylation: The N1 position can be arylated using aryl halides or arylboronic acids under copper or palladium catalysis (e.g., Ullmann condensation or Buchwald-Hartwig N-arylation).

N-Acylation: Acylation of the N1 position can be achieved using acid chlorides or anhydrides in the presence of a base.

The deprotection of the N1 position also alters the reactivity of the azaindole ring, which can influence subsequent functionalization reactions at other positions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-BOC-3-iodo-6-phenyl-5-azaindole, and how can purity be verified?

- Methodology : The synthesis of 5-azaindole derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-iodo bonds) and protective group strategies (e.g., BOC protection). Post-synthesis purification via column chromatography or preparative HPLC is critical. Purity verification should include high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity .

- Data Validation : Use HPLC with UV detection (≥95% purity threshold) and elemental analysis to ensure stoichiometric consistency .

Q. How do steric and electronic effects of the BOC group influence the reactivity of the 3-iodo substituent in cross-coupling reactions?

- Methodology : Perform comparative studies using unprotected analogs versus BOC-protected derivatives in model reactions (e.g., Sonogashira coupling). Monitor reaction kinetics via in-situ IR spectroscopy and analyze substituent effects using Hammett parameters or DFT calculations .

- Contradiction Analysis : If unexpected side products arise, evaluate steric hindrance via X-ray crystallography or computational modeling to assess spatial constraints .

Q. What are the standard protocols for characterizing 5-azaindole derivatives using spectroscopic techniques?

- Methodology : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions. For iodine-containing compounds, employ X-ray crystallography to confirm regiochemistry and crystal packing .

- Data Interpretation : Cross-reference experimental NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to validate assignments .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

- Experimental Design : Conduct systematic solubility tests in DMSO, DMF, and THF under controlled temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to identify polymorphic forms .

- Contradiction Analysis : If discrepancies persist, consider solvent impurities or moisture content as confounding variables .

Q. What strategies optimize the regioselective functionalization of the 5-azaindole core without cleaving the BOC group?

- Methodology : Screen directing groups (e.g., pyridine N-oxide) for C–H activation at specific positions. Monitor reaction progress via LC-MS and compare yields under varying conditions (catalyst loading, temperature) .

- Risk Mitigation : Pre-screen thermal stability of the BOC group using TGA/DSC to avoid decomposition during high-temperature reactions .

Q. How can computational models predict the binding affinity of this compound to kinase targets?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with ATP-binding pockets. Validate predictions with SPR or ITC binding assays .

- Data Interpretation : If experimental binding data conflicts with simulations, re-evaluate force field parameters or solvation models .

Q. What are the implications of contradictory cytotoxicity results in cell-based assays for this compound?

- Experimental Design : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (MTT/XTT assays). Control for variables like cell passage number and serum concentration .

- Contradiction Analysis : Use metabolomics profiling to identify off-target effects or metabolite interference .

Methodological Frameworks

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in azaindole chemistry .

- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews to avoid bias, and use SciFinder/Reaxys for patent analysis .

- Ethical Compliance : Ensure compliance with laboratory safety protocols (e.g., fume hood use for iodine handling) and institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.